![molecular formula C18H14N4S2 B14502392 6-(Methylsulfanyl)-1,3-diphenyl-1H-pyrimido[5,4-e][1,3,4]thiadiazine CAS No. 63810-93-5](/img/structure/B14502392.png)
6-(Methylsulfanyl)-1,3-diphenyl-1H-pyrimido[5,4-e][1,3,4]thiadiazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Methylsulfanyl)-1,3-diphenyl-1H-pyrimido[5,4-e][1,3,4]thiadiazine is a heterocyclic compound that belongs to the class of pyrimido[5,4-e][1,3,4]thiadiazines. This compound is characterized by the presence of a pyrimidine ring fused with a thiadiazine ring, along with a methylsulfanyl group and two phenyl groups. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.
Méthodes De Préparation
The synthesis of 6-(Methylsulfanyl)-1,3-diphenyl-1H-pyrimido[5,4-e][1,3,4]thiadiazine typically involves the reaction of appropriate precursors under specific conditions. One common synthetic route involves the cyclization of a hydrazonoyl halide with a suitable thiadiazole precursor. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like ethanol . The reaction conditions, including temperature and reaction time, are optimized to achieve high yields of the desired product.
Analyse Des Réactions Chimiques
6-(Methylsulfanyl)-1,3-diphenyl-1H-pyrimido[5,4-e][1,3,4]thiadiazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where functional groups such as halogens or alkyl groups are introduced into the molecule using appropriate reagents and conditions
Applications De Recherche Scientifique
6-(Methylsulfanyl)-1,3-diphenyl-1H-pyrimido[5,4-e][1,3,4]thiadiazine has several scientific research applications:
Medicinal Chemistry: The compound exhibits potential pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. .
Materials Science: The unique structural features of the compound make it suitable for use in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
Biological Research: The compound is used in biological studies to investigate its interactions with biomolecules and its effects on cellular processes
Mécanisme D'action
The mechanism of action of 6-(Methylsulfanyl)-1,3-diphenyl-1H-pyrimido[5,4-e][1,3,4]thiadiazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. Additionally, the compound’s ability to interact with cellular receptors can modulate signal transduction pathways, leading to changes in cellular functions .
Comparaison Avec Des Composés Similaires
6-(Methylsulfanyl)-1,3-diphenyl-1H-pyrimido[5,4-e][1,3,4]thiadiazine can be compared with other similar compounds, such as:
Propriétés
Numéro CAS |
63810-93-5 |
|---|---|
Formule moléculaire |
C18H14N4S2 |
Poids moléculaire |
350.5 g/mol |
Nom IUPAC |
6-methylsulfanyl-1,3-diphenylpyrimido[5,4-e][1,3,4]thiadiazine |
InChI |
InChI=1S/C18H14N4S2/c1-23-18-19-12-15-17(20-18)24-16(13-8-4-2-5-9-13)21-22(15)14-10-6-3-7-11-14/h2-12H,1H3 |
Clé InChI |
IGVRSXNIRRDVMM-UHFFFAOYSA-N |
SMILES canonique |
CSC1=NC=C2C(=N1)SC(=NN2C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




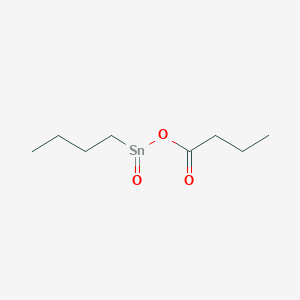
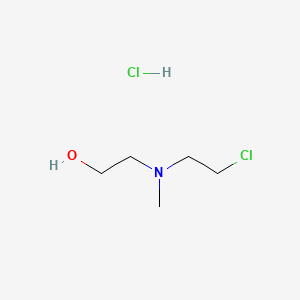
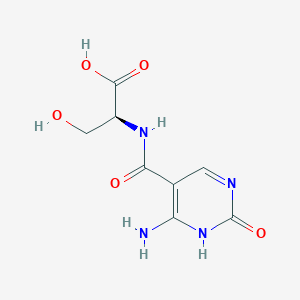
![N-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]benzenecarboximidoyl chloride](/img/structure/B14502339.png)

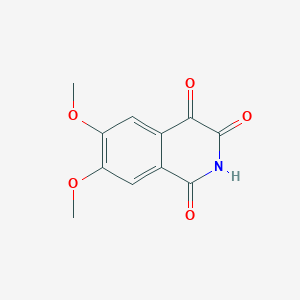
![(7aS)-7a-Methyltetrahydro-1H,3H-pyrrolo[1,2-c][1,3]oxazole-1,3-dione](/img/structure/B14502360.png)
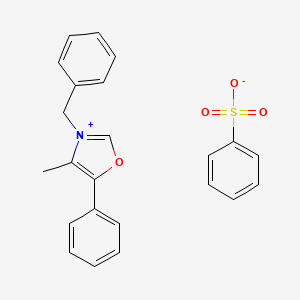
![1-Propanesulfonic acid, 2,2'-[(octylimino)bis[(1-oxo-3,1-propanediyl)imino]]bis[2-methyl-, disodium salt](/img/structure/B14502377.png)
![2-(3-Methyl-3,8-diazabicyclo[3.2.1]octan-8-yl)ethyl 4-aminobenzoate](/img/structure/B14502406.png)
![1-[(Naphthalen-1-yl)amino]-3-(2-phenoxyethoxy)propan-2-ol](/img/structure/B14502413.png)

